N-Boc-3-bromo-5-fluoro-DL-phenylalanine
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Overview
Description
N-Boc-3-bromo-5-fluoro-DL-phenylalanine is a synthetic amino acid derivative with the molecular formula C14H17BrFNO4 and a molecular weight of 362.19 g/mol . It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 3-position, and a fluorine atom at the 5-position on the phenyl ring. This compound is used primarily in the field of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-bromo-5-fluoro-DL-phenylalanine typically involves the following steps:
Protection of the amino group: The amino group of phenylalanine is protected using a tert-butoxycarbonyl (Boc) group.
Bromination: The protected phenylalanine undergoes bromination at the 3-position using a brominating agent such as N-bromosuccinimide (NBS).
Fluorination: The brominated intermediate is then fluorinated at the 5-position using a fluorinating reagent like Selectfluor.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used for quality control .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-bromo-5-fluoro-DL-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide coupling.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Deprotection Reactions: The primary amine is regenerated.
Coupling Reactions: Peptides or peptide derivatives are formed.
Scientific Research Applications
N-Boc-3-bromo-5-fluoro-DL-phenylalanine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein engineering.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-3-bromo-5-fluoro-DL-phenylalanine involves its incorporation into peptides and proteins. The presence of the bromine and fluorine atoms can influence the compound’s reactivity and interactions with biological targets. The Boc protecting group ensures selective reactions at the amino group, allowing for precise modifications in peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
N-Boc-3,5-difluoro-L-phenylalanine: Similar structure but with two fluorine atoms instead of one bromine and one fluorine.
N-Boc-2-bromo-5-fluoro-DL-phenylalanine: Similar structure but with the bromine atom at the 2-position.
Uniqueness
N-Boc-3-bromo-5-fluoro-DL-phenylalanine is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly affect its chemical reactivity and biological interactions. This makes it a valuable compound in the synthesis of specialized peptides and pharmaceuticals .
Properties
Molecular Formula |
C14H17BrFNO4 |
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Molecular Weight |
362.19 g/mol |
IUPAC Name |
3-(3-bromo-5-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
PENBFMDFHDIAQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Br)F)C(=O)O |
Origin of Product |
United States |
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